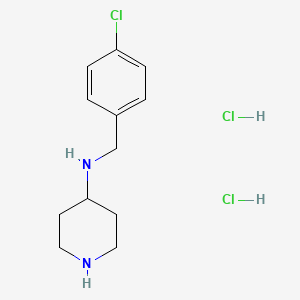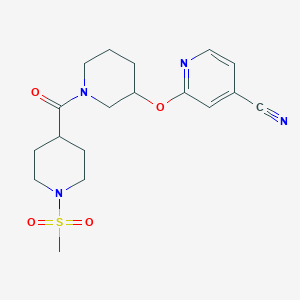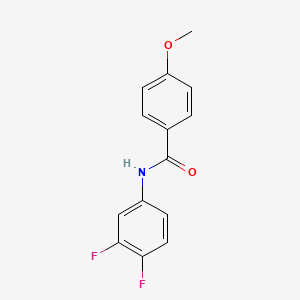
2-(Cyclopropylmethyl)triazol-4-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylmethyl)triazol-4-amine is a chemical compound with the molecular formula C6H10N4. It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylmethyl)triazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antifungal and anticancer agent.
Wirkmechanismus
Target of Action
Triazole compounds, including 1,2,4-triazoles, are known to interact with a variety of enzymes and receptors, showing versatile biological activities . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Mode of Action
The interaction between similar triazole compounds and their targets often involves the formation of hydrogen bonds and dipole interactions . For instance, the interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone involves the formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their wide spectrum of biological activity .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar triazole compounds .
Result of Action
Triazole compounds are known for their multidirectional biological activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action Environment
The synthesis of similar triazole compounds has been carried out under various conditions, including green chemistry conditions involving ultrasound chemistry and mechanochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)triazol-4-amine typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) salts and proceeds under mild conditions, making it an efficient and widely used method .
Industrial Production Methods
Industrial production of triazoles, including 2-(Cyclopropylmethyl)triazol-4-amine, often employs continuous flow reactors to enhance reaction efficiency and scalability. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylmethyl)triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazole oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and triazole oxides, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: Another triazole isomer with similar chemical properties but different biological activities.
1,2,4-Triazole: This isomer is widely used in medicinal chemistry for its antifungal and anticancer properties.
Cyclopropylmethyl derivatives: Compounds with similar cyclopropylmethyl groups but different heterocyclic cores.
Uniqueness
2-(Cyclopropylmethyl)triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylmethyl group enhances its stability and lipophilicity, making it a valuable scaffold for drug development.
Eigenschaften
IUPAC Name |
2-(cyclopropylmethyl)triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-6-3-8-10(9-6)4-5-1-2-5/h3,5H,1-2,4H2,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQKNBINCJLTMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2N=CC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2408088.png)
![5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2408089.png)



![Ethyl 4-[3-(4-methoxyphenyl)azepan-1-yl]-4-oxobutanoate](/img/structure/B2408100.png)




![Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate](/img/structure/B2408106.png)

![5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile](/img/structure/B2408109.png)

